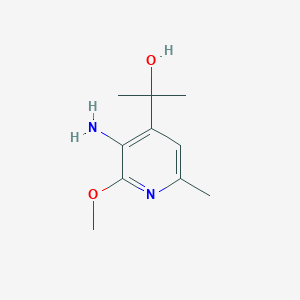

2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol

Description

2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol is a pyridine derivative featuring a propan-2-ol substituent at the 4-position and a unique substitution pattern: an amino group at position 3, methoxy at position 2, and methyl at position 4.

Properties

CAS No. |

302933-95-5 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-(3-amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol |

InChI |

InChI=1S/C10H16N2O2/c1-6-5-7(10(2,3)13)8(11)9(12-6)14-4/h5,13H,11H2,1-4H3 |

InChI Key |

HGULDOVOQYEEGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)OC)N)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Methoxy-6-methylpyridine

Multiple methods exist to brominate 2-methoxy-6-methylpyridine, crucial for subsequent amination or coupling:

These brominated intermediates serve as electrophilic partners for amination or further functionalization.

The introduction of the amino group at the 3-position of the pyridine ring is typically achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination.

Palladium-Catalyzed Amination

One reported method involves the reaction of halogenated pyridine derivatives with ammonia or amine sources in the presence of palladium catalysts and ligands such as XantPhos:

- Substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde are reacted in methanol with p-toluenesulfonic acid (TosOH) and 2-isocyano-2,4,4-trimethylpentane at 70 °C for 12 h to form intermediates.

- Palladium-catalyzed cross-coupling using Pd2(dba)3, XantPhos, and t-BuONa in toluene at 110 °C enables the formation of C-N bonds, introducing amino groups at desired positions.

This method yields aminated pyridine derivatives with high regioselectivity and functional group tolerance.

Coupling with Propan-2-ol Moiety

The attachment of the propan-2-ol group at the 4-position of the pyridine ring can be achieved via nucleophilic substitution or condensation reactions involving the halogenated pyridine intermediate and appropriate alcohol derivatives.

- The halogenated pyridine (e.g., 3-bromo-6-methoxy-2-methylpyridine) undergoes nucleophilic substitution with 2-propanol derivatives or related nucleophiles under basic or catalytic conditions.

- Alternatively, condensation methods involving aldehydes and amines in methanol with acid catalysis (e.g., TosOH) facilitate the formation of the propan-2-ol substituent on the pyridine ring.

Representative Synthetic Procedure (Method A from Reference)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Substituted pyridin-2-amine (1 eq), substituted pyridine-2-carbaldehyde (1 eq), methanol, TosOH (0.2 eq), 2-isocyano-2,4,4-trimethylpentane (1 eq), 70 °C, 12 h | Condensation to form intermediate imidazo[1,2-a]pyridine derivatives |

| 2 | Extraction with ethyl acetate, drying over Na2SO4, filtration, concentration under reduced pressure | Isolation of intermediate |

| 3 | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | Palladium-catalyzed amination to introduce amino group |

| 4 | Workup and purification by chromatography | Final isolation of target compound |

This method provides a versatile platform for synthesizing substituted aminopyridine derivatives with propan-2-ol substituents.

Analytical Data and Purification

- Purification is typically achieved by silica gel chromatography using solvent systems such as chloroform/hexane or ethyl acetate/hexane mixtures.

- Characterization includes ^1H NMR, ^13C NMR, mass spectrometry (MS), and sometimes elemental analysis.

- Yields for bromination steps range from 66% to 76%, while overall yields for the final aminated propan-2-ol derivatives are reported around 60-70% depending on the method.

Summary Table of Preparation Methods

| Stage | Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Bromination | NBS/AIBN in CCl4 reflux | NBS, AIBN, CCl4 | Reflux 8 h under N2 | 66% | Produces 2-bromomethyl-6-methoxypyridine |

| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin in THF | Hydantoin, THF | RT, 48 h, dark | 76% | Produces 3-bromo-6-methoxy-2-methylpyridine |

| Amination | Pd2(dba)3, XantPhos, t-BuONa, toluene | Pd catalyst, ligand, base | 110 °C | ~60-70% | Introduces 3-amino group |

| Coupling | Condensation in MeOH with TosOH | Pyridine amine, aldehyde, isocyanide | 70 °C, 12 h | Variable | Forms propan-2-ol substituted pyridine |

Chemical Reactions Analysis

Types of Reactions: 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .

Scientific Research Applications

Biological Activities

Research indicates that 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol possesses several biological activities, including:

1. Antimicrobial Properties

- The compound has been studied for its potential antimicrobial effects against various pathogens. Its structural features may enhance its interaction with microbial enzymes or cell membranes, leading to inhibition of growth.

2. Neuroprotective Effects

- Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to cross the blood-brain barrier is under investigation.

3. Anti-inflammatory Activity

- There is growing interest in the anti-inflammatory properties of this compound, which could be beneficial in treating conditions characterized by chronic inflammation.

Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored as a lead compound for drug development. It could serve as a scaffold for synthesizing new pharmacologically active molecules targeting specific diseases.

Cosmetic Formulations

The compound's properties make it a candidate for use in cosmetic formulations aimed at skin health and protection. Its potential anti-inflammatory and antimicrobial effects could enhance the efficacy of skincare products.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting its potential as a natural preservative in food and cosmetic products.

Case Study 2: Neuroprotective Mechanisms

Research conducted on neuronal cell lines demonstrated that treatment with this compound resulted in reduced oxidative stress markers. This suggests that it may protect neurons from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s pyridine core distinguishes it from indole- or pyrimidine-based analogs. Key comparisons include:

Indole-Based Propanolamines

- Examples: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10) (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 11) .

- Structural Differences: Core: Indole ring vs. pyridine. Substituents: Methoxymethyl and methoxyphenoxy ethylamino groups vs. amino, methoxy, and methyl groups.

- Pharmacological Impact: Indole derivatives exhibit α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic, and hypotensive activities.

Pyrimidine Derivatives

- Examples: 6-Amino-2-[(2-methylprop-2-en-1-yl)sulfanyl]pyrimidin-4-ol () 2-(2-Hydroxypropan-2-yl)-6-methylpyrimidin-4-ol ().

- Structural Differences :

- Core : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).

- Substituents : Sulfanyl or hydroxypropan-2-yl groups vs. propan-2-ol.

- Pharmacological Impact :

Substituent Effects on Pharmacokinetics and Activity

- Amino Group (Target Compound): Likely enhances receptor binding via hydrogen bonding, analogous to adrenoceptor-targeting drugs.

- Methoxy Groups: Electron-donating effects may slow oxidative metabolism, extending half-life compared to non-methoxy analogs.

- Propan-2-ol vs. Hydroxypropan-2-yl () : Both contribute to hydrophilicity, but steric differences may affect receptor interactions.

Biological Activity

2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol, also known by its CAS number 302933-95-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H16N2O2, with a molecular weight of 196.25 g/mol. It possesses a predicted boiling point of approximately 349.6 °C and a density of 1.135 g/cm³ .

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in pharmacology. Its structure suggests potential roles as an enzyme inhibitor and neuroprotective agent. Notably, compounds with similar structures have been implicated in the inhibition of nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses.

- Enzyme Inhibition : The compound may inhibit iNOS, thereby modulating inflammatory pathways.

- Neuroprotective Effects : It may influence neurotransmitter systems, contributing to neuroprotection.

Cytotoxicity Studies

A study assessed the cytotoxic effects of related compounds on various cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against gastric adenocarcinoma (AGS) cells, with IC50 values around 53.02 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4b | AGS | 53.02 |

| Compound 4c | A172 | 63.385 |

Antimicrobial Activity

Research has also evaluated the antimicrobial properties of related compounds against several microbial strains, including E. coli and S. aureus. However, the tested compounds did not show significant Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) activity within the concentration range studied .

Case Studies

- In Vitro Studies : In vitro assessments indicated that the compound could induce necrosis in AGS and A172 cell lines after specific incubation periods, as evidenced by flow cytometry and microscopic observations .

- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that the compound may interact with various biological targets, enhancing its potential as a drug candidate .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other structurally similar compounds.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 3-Amino-2-methoxy-pyridine | Structure | Anti-inflammatory properties |

| 6-Methylpyridin-4-amines | Structure | Potential kinase inhibitors |

| 4-Methylpyridinamine | Structure | Used in organic synthesis |

This table highlights how structural variations can lead to different biological activities and therapeutic potentials.

Q & A

Q. Table 1: Substituent Effects on Biological Activity

| Substituent (Position) | Electronic Effect (σ) | LogP | Reported IC₅₀ (μM) |

|---|---|---|---|

| -OCH₃ (2) | -0.27 | 1.2 | 12.3 ± 1.5 |

| -Cl (6) | +0.23 | 1.8 | 8.7 ± 0.9 |

| -I (3) | +0.18 | 2.1 | 6.2 ± 0.7 |

Advanced: What computational methods predict target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes (e.g., CYP3A4), focusing on hydrogen bonds between the amino group and heme iron .

- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of the compound in enzyme active sites. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR Models : Apply 3D-QSAR (CoMFA/CoMSIA) to optimize substituents for enhanced affinity .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate in buffers (pH 2–9, 37°C) for 24–72 hours. Monitor degradation via LC-MS. Pyridine-propanol derivatives typically degrade at pH <3 due to protonation of the amino group .

- Oxidative Stress Tests : Expose to H₂O₂ (0.1–1 mM) and quantify oxidation products (e.g., N-oxide formation) using tandem MS .

Basic: What are key considerations for designing SAR studies on this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with varied substituents on the pyridine ring (e.g., -F, -Cl, -CF₃ at position 6) to assess steric/electronic impacts .

- Functional Group Swapping : Replace the propan-2-ol group with cyclopentanol or tert-butyl alcohol to study hydrogen-bonding requirements .

- Bioisosteres : Substitute the methoxy group with ethoxy or trifluoromethoxy to evaluate metabolic stability .

Advanced: How to address crystallization challenges for X-ray analysis?

Methodological Answer:

- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., dichloromethane/methanol) to grow single crystals.

- SHELX Refinement : Apply TWIN and HKLF5 commands in SHELXL to handle twinning or disordered regions .

- Hydrogen Bond Analysis : Map interactions (e.g., O–H···N between propan-2-ol and pyridine) to confirm tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.